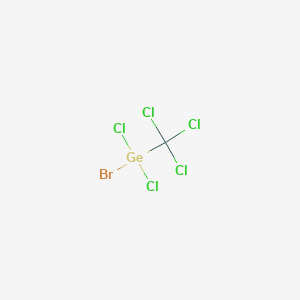
Bromo(dichloro)(trichloromethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(dichloro)(trichloromethyl)germane is a chemical compound with the molecular formula CCl3BrCl2Ge It is a germanium-based compound that features bromine, chlorine, and trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)(trichloromethyl)germane typically involves the reaction of germanium tetrachloride with trichloromethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
GeCl4+CCl3Br→CCl3BrCl2Ge
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring the purity of reactants. The process is optimized to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(dichloro)(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound reacts with water to form germanium oxides and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted germanium compounds with various functional groups.
Oxidation Reactions: Products include germanium oxides and bromine or chlorine-containing by-products.
Reduction Reactions: Products include reduced germanium species and hydrogen halides.
Aplicaciones Científicas De Investigación
Bromo(dichloro)(trichloromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Bromo(dichloro)(trichloromethyl)germane involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo hydrolysis, releasing reactive species that can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Chlorotrifluoromethylgermane: Similar structure but with fluorine atoms instead of chlorine.
Bromo(trichloromethyl)germane: Similar but lacks the dichloro substitution.
Dichloro(trichloromethyl)germane: Similar but lacks the bromine atom.
Uniqueness
Bromo(dichloro)(trichloromethyl)germane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these halogens with the trichloromethyl group and germanium core makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
113365-42-7 |
|---|---|
Fórmula molecular |
CBrCl5Ge |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
bromo-dichloro-(trichloromethyl)germane |
InChI |
InChI=1S/CBrCl5Ge/c2-8(6,7)1(3,4)5 |
Clave InChI |
ZKELJKYECOREDS-UHFFFAOYSA-N |
SMILES canónico |
C(Cl)(Cl)(Cl)[Ge](Cl)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


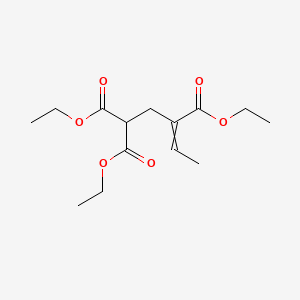
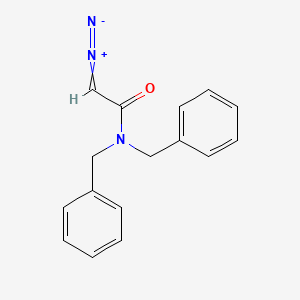
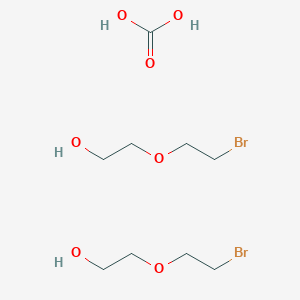
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
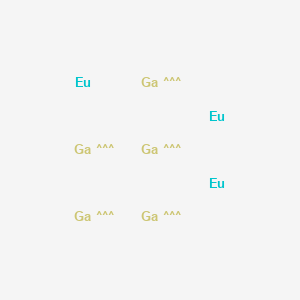
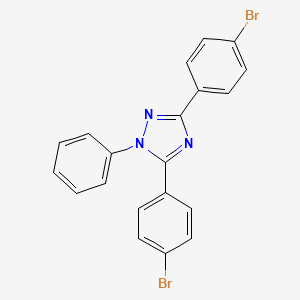
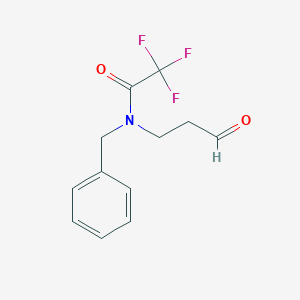
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
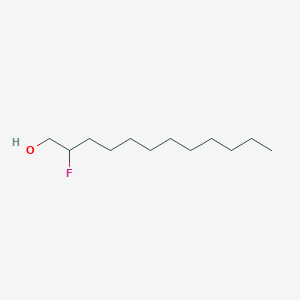
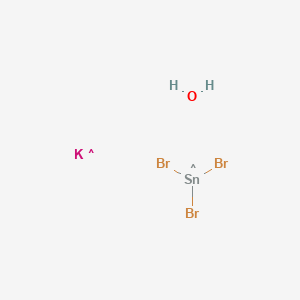

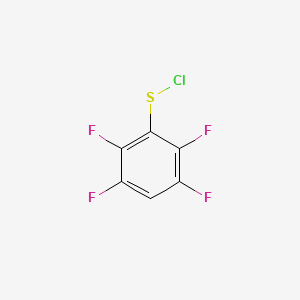
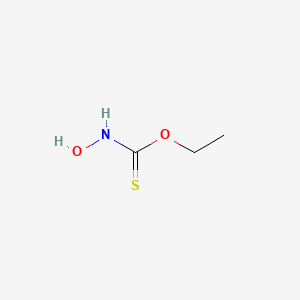
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
